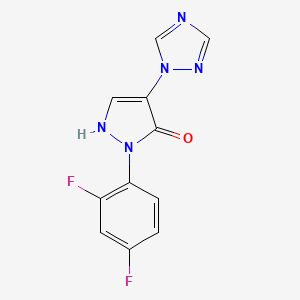
Ethyl propanedithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl propanedithioate is a chemical compound with the molecular formula C5H10S2 . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 Carbon atoms, 10 Hydrogen atoms, and 2 Sulfur atoms . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .Aplicaciones Científicas De Investigación
Materials Science and Chemical Engineering
Metal-Organic Frameworks (MOFs) for Gas Separation : Research on copper-based MOFs with specific linkers demonstrates their utility in separating acetylene from ethylene, a crucial process in polymer production. This technology showcases the potential for designing materials with high specificity for gas separation, which could extend to the manipulation or utilization of compounds like Ethyl propanedithioate in similar frameworks (Cui et al., 2016).
Polymerization Kinetics : Studies on the role of chain transfer agents in free radical polymerization highlight the manipulation of ethylene, ethane, and propane, among others. This research provides insights into how this compound might influence polymerization processes, potentially serving as a chain transfer agent or modifier in the production of polymers (Furuncuoglu et al., 2010).
Environmental Science
Biodegradation of Hydrocarbons : Investigations into the aerobic biodegradation of 1,2-dibromoethane using ethane and propane highlight microbial processes that could also apply to the degradation or transformation of this compound in environmental settings. These studies suggest potential pathways for mitigating environmental contamination by similar compounds (Hatzinger et al., 2015).
Methanol-to-Hydrocarbons Process : Research on converting methanol to ethylene, propylene, and other hydrocarbons provides a framework for understanding how this compound could fit into alternative feedstock processes for chemical production. This area explores the catalytic technology for producing valuable chemical commodities from non-fossil resources, which could include novel uses of this compound (Yarulina et al., 2018).
Mecanismo De Acción
- Ethyl propanedithioate (CTI-01) primarily targets two molecules:
- High mobility group protein B1 (HMGB1) : HMGB1 plays a role in inflammation and tissue damage. CTI-01 also inhibits its release .
- Diseases occurring in critical care settings, such as severe organ damage after cardiopulmonary bypass and post-operative ileus following abdominal surgery, are linked to over-expression of these cytokines .
Target of Action
Mode of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as ether lipids, have profound structural and functional implications . They have a role in facilitating membrane fusion processes and are important for the organization and stability of lipid raft microdomains .
Cellular Effects
Related compounds, such as alcohols, have been shown to affect cell growth and membrane fluidity . Ethyl pyruvate, a derivative of pyruvic acid, has been shown to improve survival and/or ameliorate organ dysfunction in various animal models .
Molecular Mechanism
It is known that ether lipids, which are structurally similar, can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl propanedithioate in laboratory settings are not well-documented. It is known that the effects of similar compounds can change over time. For example, the effects of ether lipids on membrane fusion processes can vary over time .
Dosage Effects in Animal Models
Related compounds such as Ethyl pyruvate have been shown to improve survival and/or ameliorate organ dysfunction in various animal models .
Metabolic Pathways
It is known that similar compounds, such as ether lipids, are involved in various metabolic pathways .
Transport and Distribution
Studies on similar compounds, such as proppants, have shown that their distribution can be significantly affected by fluid dynamics and proppant properties .
Subcellular Localization
It is known that similar compounds, such as ether lipids, can have specific subcellular localizations that affect their activity or function .
Propiedades
IUPAC Name |
ethyl propanedithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPNJDXIICPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
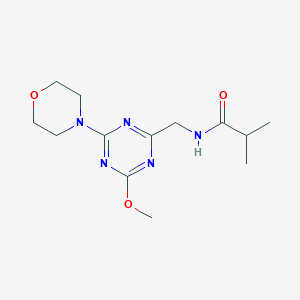
![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)
![N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2777124.png)
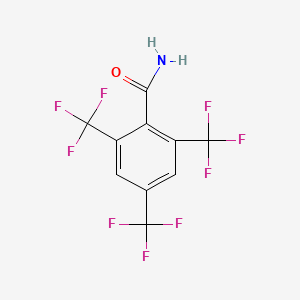

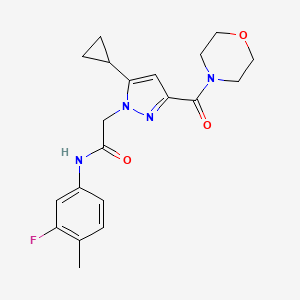
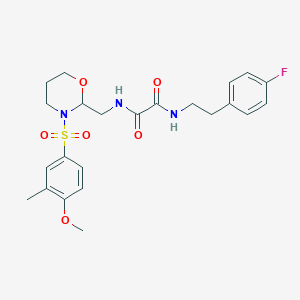
![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)

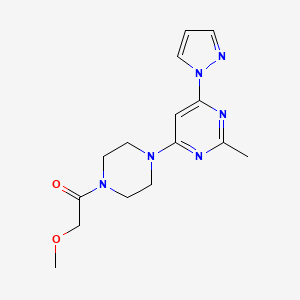
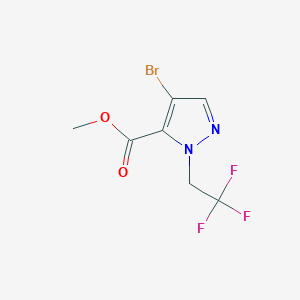
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)
![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)
